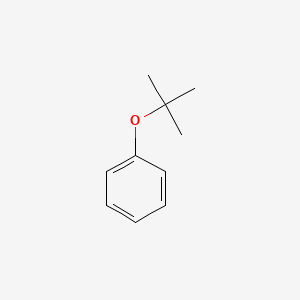

tert-Butoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78717. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpropan-2-yl)oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKZBZPLRKCVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216839 | |

| Record name | Benzene, (1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6669-13-2 | |

| Record name | Benzene, (1,1-dimethylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006669132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTOXY-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of a Bulky Ether: Unraveling the First Synthesis of tert-Butoxybenzene

For Immediate Release

A deep dive into the historical archives of organic chemistry reveals that the first documented synthesis of tert-butoxybenzene, a sterically hindered aryl ether of significant interest in modern synthetic chemistry, was reported in 1955. This technical guide illuminates the pioneering work that led to the creation of this compound, presenting the initial experimental protocols and comparing them with other early methods that emerged shortly thereafter. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the synthesis of this valuable chemical building block.

Historical Context and Discovery

The mid-20th century saw a burgeoning interest in the synthesis and reactivity of sterically encumbered molecules. While the Williamson ether synthesis was a well-established method for forming ether linkages, its application to the synthesis of tert-butyl ethers from phenoxides and tert-butyl halides was known to be problematic, primarily due to the competing E2 elimination reaction.

The first successful synthesis of this compound was described by D. R. Stevens in a 1955 publication in the Journal of Organic Chemistry. This pioneering method involved the acid-catalyzed addition of phenol (B47542) to isobutylene (B52900). This electrophilic addition reaction provided a viable alternative to the substitution-based approaches that were largely unsuccessful for this class of compounds.

Following this initial discovery, other innovative methods for the synthesis of this compound were developed. Notably, in 1959, Sven-Olov Lawesson and N. C. Yang reported a novel approach utilizing the reaction of a Grignard reagent with tert-butyl perbenzoate. A year later, in 1960, F. M. Beringer, P. S. Forgione, and M. D. Yudis described the phenylation of potassium tert-butoxide with diphenyliodonium (B167342) chloride. These early methods laid the groundwork for the diverse synthetic strategies available today.

Experimental Protocols of Early Syntheses

The following sections provide detailed experimental methodologies for the three key early syntheses of this compound.

First Synthesis: Acid-Catalyzed Addition of Phenol to Isobutylene (Stevens, 1955)

This method represents the first published synthesis of this compound. The procedure involves the direct reaction of phenol with isobutylene in the presence of an acid catalyst.

Experimental Workflow:

Caption: Workflow for the first synthesis of this compound.

Procedure: A mixture of phenol and a catalytic amount of sulfuric acid is placed in a pressure vessel. Isobutylene is then introduced into the vessel, and the reaction is allowed to proceed at a controlled temperature. Upon completion, the reaction mixture is cooled, and the excess pressure is released. The crude product is then subjected to an aqueous workup to remove the acid catalyst and any unreacted phenol. The organic layer is separated, dried, and purified by fractional distillation to yield pure this compound.

Synthesis via Grignard Reagent and Perester (Lawesson and Yang, 1959)

This method, later adapted for Organic Syntheses, provides an alternative route to this compound.[1]

Experimental Workflow:

Caption: Synthesis of this compound via a Grignard reagent.

Procedure: In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in anhydrous ether under a nitrogen atmosphere.[1] The resulting Grignard solution is cooled, and a solution of tert-butyl perbenzoate in anhydrous ether is added dropwise with stirring.[1] After the addition is complete, stirring is continued for a short period. The reaction mixture is then carefully poured into a cold solution of hydrochloric acid.[1] The ethereal layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with a sodium hydroxide (B78521) solution and then with water until neutral. After drying over anhydrous magnesium sulfate, the ether is removed, and the residue is distilled under reduced pressure to give this compound.[1]

Synthesis via Diphenyliodonium Salt (Beringer, Forgione, and Yudis, 1960)

This method explores the phenylation of the tert-butoxide anion.

Experimental Workflow:

Caption: Synthesis of this compound using a diphenyliodonium salt.

Procedure: A mixture of diphenyliodonium chloride and potassium tert-butoxide is refluxed in anhydrous tert-butanol. The progress of the reaction can be monitored by the precipitation of potassium chloride. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent. The organic extract is washed, dried, and the solvent evaporated. The crude product is then purified, typically by distillation, to afford this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early publications on the synthesis of this compound.

Table 1: Reactants and Conditions

| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature | Reaction Time |

| Acid-Catalyzed Addition | Phenol, Isobutylene | Sulfuric Acid | None (neat) | Not specified | Not specified |

| Grignard & Perester | Phenylmagnesium Bromide, tert-Butyl Perbenzoate | - | Anhydrous Ether | Ice bath, then RT | ~35 minutes |

| Diphenyliodonium Salt | Diphenyliodonium Chloride, Potassium tert-butoxide | - | tert-Butanol | Reflux | Not specified |

Table 2: Reported Yields and Physical Properties

| Synthesis Method | Reported Yield | Boiling Point (°C) | Pressure (mm Hg) |

| Acid-Catalyzed Addition | Not specified | Not specified | Not specified |

| Grignard & Perester | 70-76% | 57-59 | 7 |

| Diphenyliodonium Salt | Not specified | Not specified | Not specified |

Conclusion

The discovery of the first synthesis of this compound by Stevens in 1955 marked a significant advancement in the preparation of sterically hindered aryl ethers. The subsequent development of alternative methods by Lawesson and Yang, and Beringer and colleagues, provided the chemical community with a broader toolkit for accessing this important class of compounds. These foundational studies not only delivered practical routes to this compound but also contributed to a deeper understanding of chemical reactivity and reaction mechanisms in organic synthesis. The principles established in this early work continue to inform the development of modern synthetic methodologies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butoxybenzene is a significant chemical intermediate and building block in organic synthesis, finding applications in areas ranging from protecting group strategies to the development of novel materials and pharmaceuticals. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes a detailed summary of its quantitative data, in-depth experimental protocols for its synthesis, and a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores its applications in research and drug development, with a focus on its role as a protective group and its influence on the physicochemical and pharmacokinetic properties of molecules.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a convenient reference for laboratory and developmental work.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 175-177 °C | [1] |

| Melting Point | 6-7 °C | [1] |

| Density | 0.935 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.497 | [2][3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~1.3 (s, 9H, -C(CH₃)₃), δ ~6.9-7.3 (m, 5H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~28.8 (C(CH₃)₃), δ ~72.5 (-O-C(CH₃)₃), Aromatic signals in the δ ~120-160 ppm range. |

| Infrared (IR) | Strong C-O stretch (~1100-1200 cm⁻¹), C-H sp³ stretch (~2850-3000 cm⁻¹), C-H sp² stretch (>3000 cm⁻¹), Aromatic C=C stretches (~1500-1600 cm⁻¹). Absence of a broad O-H stretch. |

| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z = 150. Key fragments at m/z = 94 (loss of isobutylene) and m/z = 57 (tert-butyl cation). |

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of this compound are the Williamson ether synthesis and the acid-catalyzed addition of isobutene to phenol (B47542).

Williamson Ether Synthesis

The Williamson ether synthesis is a classical method for preparing ethers. However, the synthesis of this compound via this route presents challenges due to the tertiary nature of the tert-butyl group, which favors elimination reactions. A modified approach is often necessary.

Reaction: Phenol is first deprotonated by a strong base to form the phenoxide ion, which then acts as a nucleophile. The subsequent reaction with a tert-butyl halide is inefficient due to the prevalence of E2 elimination. A more viable, though still challenging, approach involves the reaction of a phenoxide salt with a source of the tert-butyl cation under specific conditions.

Experimental Protocol (Illustrative) :

-

Materials: Phenol, sodium hydride (or another suitable base), a suitable solvent (e.g., dry THF or DMF), and a tert-butylating agent (e.g., tert-butyl bromide).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve phenol in the anhydrous solvent.

-

Carefully add sodium hydride portion-wise to the stirred solution at 0 °C to form the sodium phenoxide.

-

Slowly add the tert-butylating agent to the reaction mixture.

-

The reaction mixture is then stirred at a controlled temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or distillation.

-

Acid-Catalyzed Alkylation of Phenol with Isobutene

This is a more common and industrially viable method for the synthesis of this compound. The reaction proceeds via an electrophilic addition mechanism where the isobutene is activated by an acid catalyst.

Reaction: Phenol reacts with isobutene in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15).

Experimental Protocol:

-

Materials: Phenol, isobutene (gas or liquefied), and a strong acid catalyst (e.g., concentrated sulfuric acid or Amberlyst-15). A suitable solvent such as toluene (B28343) or benzene (B151609) can be used.[1]

-

Procedure:

-

Charge a pressure reactor with phenol, the solvent, and the acid catalyst.

-

The reactor is sealed and cooled, and then a measured amount of isobutene is introduced.

-

The reaction mixture is heated to the desired temperature (e.g., 60-80°C) with vigorous stirring. The progress of the reaction is monitored by gas chromatography (GC).

-

Upon completion, the reactor is cooled, and any excess isobutene is carefully vented.

-

If a solid catalyst is used, it is removed by filtration. If a liquid acid is used, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution).

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.

-

Spectroscopic Analysis

A detailed understanding of the spectroscopic data is crucial for the characterization and quality control of this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by two main signals. A sharp singlet integrating to nine protons is observed around 1.3 ppm, corresponding to the chemically equivalent methyl protons of the tert-butyl group. The aromatic protons appear as a multiplet in the region of 6.9-7.3 ppm, integrating to five protons.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for the methyl carbons of the tert-butyl group at approximately 28.8 ppm and a signal for the quaternary carbon of the tert-butyl group around 72.5 ppm. The aromatic carbons will appear in the typical downfield region of 120-160 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for confirming the formation of the ether. The most significant feature is a strong absorption band in the region of 1100-1200 cm⁻¹, which is characteristic of the C-O stretching vibration of the ether linkage. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the starting phenol is a key indicator of a successful reaction. Other expected absorptions include sp³ C-H stretches just below 3000 cm⁻¹ and sp² C-H stretches above 3000 cm⁻¹, as well as aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region.

-

Mass Spectrometry: In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at an m/z of 150. A prominent fragmentation pathway involves the loss of a neutral isobutylene (B52900) molecule (56 Da), leading to a significant peak at m/z 94, corresponding to the phenol radical cation. Another characteristic fragment is the stable tert-butyl cation at m/z 57.

Applications in Research and Drug Development

The tert-butoxy (B1229062) group, and by extension this compound and its derivatives, play a significant role in organic synthesis and medicinal chemistry.

-

Protecting Group: The tert-butoxy group is a robust protecting group for phenols.[4] It is stable to a wide range of nucleophilic and basic conditions, allowing for chemical modifications at other parts of a molecule.[4] The deprotection is typically achieved under acidic conditions, which cleave the ether linkage to regenerate the phenol.

-

Steric Shielding: The bulky tert-butyl group can act as a "steric shield," influencing the regioselectivity of reactions on the aromatic ring. It can also protect adjacent functional groups from metabolic degradation in a drug molecule, potentially enhancing its in vivo stability and pharmacokinetic profile.

-

Modulation of Physicochemical Properties: The introduction of a tert-butoxy group increases the lipophilicity of a molecule, which can be strategically employed to modulate its solubility, membrane permeability, and binding affinity to biological targets. However, this increased lipophilicity can also impact metabolic clearance pathways.[5][6]

-

Synthetic Intermediate: this compound and its derivatives serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For example, the aromatic ring can be further functionalized through electrophilic aromatic substitution or other coupling reactions.

Conclusion

This compound is a valuable compound with well-defined physical and chemical properties. Its synthesis, primarily through acid-catalyzed alkylation, is well-established. A thorough understanding of its spectroscopic characteristics is essential for its reliable identification and use. In the realm of drug discovery and development, the strategic incorporation of the tert-butoxy moiety, often through intermediates like this compound, allows for the fine-tuning of molecular properties to optimize therapeutic efficacy and pharmacokinetic performance. This guide serves as a foundational resource for scientists and researchers leveraging the unique attributes of this compound in their work.

References

Spectroscopic Profile of tert-Butoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butoxybenzene, a key aromatic ether used in organic synthesis and as a building block in the development of novel chemical entities. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a logical workflow for its characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 - 7.25 | m | 2H | Aromatic (meta-H) |

| 7.03 - 6.99 | m | 2H | Aromatic (ortho-H) |

| 6.91 - 6.87 | m | 1H | Aromatic (para-H) |

| 1.35 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 156.8 | Aromatic (C-O) |

| 128.9 | Aromatic (meta-C) |

| 121.7 | Aromatic (para-C) |

| 120.9 | Aromatic (ortho-C) |

| 78.4 | Quaternary (-O-C (CH₃)₃) |

| 28.9 | Methyl (-C(CH₃ )₃) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065, 3040 | Weak | Aromatic C-H stretch |

| 2977, 2932 | Strong | Aliphatic C-H stretch |

| 1598, 1494, 1455 | Medium-Strong | Aromatic C=C stretch |

| 1240 | Strong | Asymmetric C-O-C stretch (aryl-alkyl ether) |

| 1055 | Medium | Symmetric C-O-C stretch |

| 754, 692 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Major Mass-to-Charge Ratios (m/z) for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | 15 | [M]⁺ (Molecular Ion) |

| 94 | 100 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 57 | 40 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | 25 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: A proton NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are used.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Spectrum: A background spectrum of the clean, empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The final absorbance or transmittance spectrum is obtained after automatic background subtraction by the instrument's software.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.

-

Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV. This method provides reproducible fragmentation patterns useful for structural elucidation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Logical Workflow for Spectroscopic Characterization

The structural elucidation of this compound using spectroscopic methods follows a logical progression. Each technique provides complementary information that, when combined, confirms the molecule's identity and structure.

An In-depth Technical Guide on the Thermochemical Properties of tert-Butoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of tert-butoxybenzene. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this guide utilizes the well-established Joback group contribution method to estimate key thermochemical parameters. This approach offers valuable approximations for the standard enthalpy of formation, ideal gas heat capacity over a range of temperatures, and the enthalpy of vaporization at the normal boiling point. The methodology for these estimations is detailed herein, providing a transparent basis for the presented data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require thermochemical data for this compound for modeling, process design, and safety assessments.

Introduction

This compound, an aromatic ether, is a molecule of interest in various fields of chemical research and development. The tert-butoxy (B1229062) group is a sterically bulky and electron-donating substituent that significantly influences the properties of the aromatic ring to which it is attached. A thorough understanding of its thermochemical properties is crucial for a variety of applications, including reaction calorimetry, process safety analysis, and computational modeling of chemical behavior.

This guide addresses the current gap in available experimental thermochemical data for this compound by providing estimated values for its key properties. These estimations are derived from the Joback method, a widely used group contribution technique for the prediction of thermophysical properties of organic compounds from their molecular structure alone.

Estimated Thermochemical Properties of this compound

The following tables summarize the estimated thermochemical properties of this compound, calculated using the Joback method. It is imperative to recognize that these are theoretical values and should be used with an understanding of the inherent approximations of the estimation method.

Table 1: Estimated Enthalpy and Boiling Point of this compound

| Property | Estimated Value | Units |

| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | -149.53 | kJ/mol |

| Normal Boiling Point | 447.88 | K |

| Enthalpy of Vaporization (at Normal Boiling Point) | 41.33 | kJ/mol |

Table 2: Estimated Ideal Gas Heat Capacity (Cp) of this compound at Various Temperatures

| Temperature (K) | Estimated Cp | Units |

| 298.15 | 249.58 | J/(mol·K) |

| 400 | 309.91 | J/(mol·K) |

| 500 | 362.08 | J/(mol·K) |

| 600 | 406.09 | J/(mol·K) |

| 700 | 442.24 | J/(mol·K) |

| 800 | 470.83 | J/(mol·K) |

| 900 | 492.16 | J/(mol·K) |

| 1000 | 506.53 | J/(mol·K) |

Methodology: The Joback Group Contribution Method

The thermochemical properties presented in this guide were estimated using the Joback method, a group contribution technique that predicts properties based on the molecular structure of a compound.[1] This method assumes that the properties of a molecule are the sum of the contributions of its constituent functional groups.[1]

Molecular Structure and Group Contributions

The first step in the Joback method is to deconstruct the molecule into its functional groups. The structure of this compound (CAS 6669-13-2) consists of the following Joback groups:[2][3][4]

-

5 x Aromatic CH (=CH- aromatic)

-

1 x Aromatic C attached to another group (>C< aromatic)

-

1 x Ether oxygen (-O- (non-ring))

-

1 x Tertiary carbon (>C<)

-

3 x Methyl (-CH3)

Each of these groups has a specific numerical contribution to the overall properties of the molecule.

Formulas for Property Estimation

The Joback method employs the following formulas to calculate the thermochemical properties:[1][5][6]

Normal Boiling Point (Tb): Tb (K) = 198.2 + Σ (Group Contributions)

Standard Enthalpy of Formation (Ideal Gas, 298.15 K) (ΔHfo): ΔHfo (kJ/mol) = 65.5 + Σ (Group Contributions)

Enthalpy of Vaporization at Normal Boiling Point (ΔHvap): ΔHvap (kJ/mol) = 15.30 + Σ (Group Contributions)

Ideal Gas Heat Capacity (Cp): The temperature-dependent ideal gas heat capacity is calculated using the following polynomial: Cp (J/mol·K) = (Σa - 37.93) + (Σb + 0.210)T + (Σc - 3.91 x 10-4)T2 + (Σd + 2.06 x 10-7)T3

Where Σa, Σb, Σc, and Σd are the sums of the respective group contributions for the heat capacity parameters.

Visualization of the Estimation Workflow

The following diagram illustrates the workflow for estimating the thermochemical properties of this compound using the Joback method.

Discussion and Limitations

The Joback method is a valuable tool for obtaining rapid estimations of thermochemical properties when experimental data is unavailable.[1] However, it is a first-order method and does not account for intramolecular interactions between functional groups, such as steric hindrance, which can be significant in a molecule like this compound with its bulky tert-butyl group.[7] Therefore, the estimated values should be considered as approximations. For applications requiring high accuracy, experimental determination or higher-level computational chemistry studies are recommended.

Conclusion

This technical guide provides a set of estimated thermochemical properties for this compound, including its standard enthalpy of formation, ideal gas heat capacity, and enthalpy of vaporization. These values, derived from the Joback group contribution method, serve as a useful starting point for researchers and professionals in the absence of experimental data. The detailed methodology and workflow presented herein offer transparency and a clear understanding of the basis for the provided estimations. It is hoped that this guide will facilitate further research and development involving this compound.

References

Computational studies on tert-butoxybenzene stability

An In-depth Technical Guide on the Computational Analysis of Tert-Butoxybenzene Stability

For researchers, scientists, and professionals in drug development, understanding the thermal stability of chemical compounds is paramount for ensuring safety, predicting shelf-life, and controlling reaction pathways. This compound, a common reagent and intermediate in organic synthesis, is one such molecule where a thorough comprehension of its decomposition mechanisms is crucial. This technical guide provides a framework for the computational investigation of this compound stability, drawing upon established methodologies from studies on structurally analogous compounds.

This compound is an aromatic ether that finds application as a protective group for phenols and as a synthetic intermediate. Its molecular structure, featuring a bulky tert-butyl group linked to a phenyl ring via an oxygen atom, presents interesting questions regarding its thermal stability. The primary modes of decomposition are expected to involve the cleavage of the C-O bonds. Computational chemistry offers a powerful toolkit to elucidate these decomposition pathways, reaction kinetics, and the overall stability of the molecule.

This guide will detail the theoretical background, computational protocols, and expected outcomes of a comprehensive computational study on this compound.

Proposed Decomposition Pathways

Based on computational studies of similar molecules, the thermal decomposition of this compound is likely initiated by the homolytic cleavage of its weakest bonds. The two primary initial decomposition pathways are proposed as follows:

-

Pathway A: O-C(tert-butyl) Bond Cleavage: This pathway involves the breaking of the bond between the oxygen atom and the tert-butyl group, leading to the formation of a phenoxy radical and a tert-butyl radical.

-

Pathway B: O-C(phenyl) Bond Cleavage: This pathway involves the cleavage of the bond between the oxygen atom and the phenyl group, resulting in a tert-butoxy (B1229062) radical and a phenyl radical.

The relative importance of these pathways is dictated by their respective bond dissociation energies (BDEs). Subsequent reactions of the initial radical products will lead to a variety of stable end-products.

Computational Methodologies: Experimental Protocols

A robust computational study of this compound stability would involve a multi-step approach, as detailed below.

Quantum Chemical Calculations

Objective: To determine the geometries of reactants, transition states, and products, as well as their corresponding energies.

Methodology:

-

Geometry Optimization: The initial 3D structure of this compound and its potential decomposition products and transition states are optimized.

-

Level of Theory: Density Functional Theory (DFT) is a common and effective method. The B3LYP functional is a widely used choice for such systems.

-

Basis Set: A Pople-style basis set, such as 6-311++G(2d,2p), is generally sufficient for providing a good balance between accuracy and computational cost.

-

-

Frequency Calculations: These are performed on the optimized geometries to:

-

Confirm that reactants and products are at a potential energy minimum (no imaginary frequencies).

-

Verify that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

-

Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], with a larger basis set like the correlation-consistent cc-pVTZ.

Bond Dissociation Energy (BDE) Calculations

Objective: To quantify the energy required to homolytically cleave a specific bond.

Methodology:

The BDE of a bond A-B is calculated as the difference in the enthalpy of formation of the products (radicals A• and B•) and the reactant (molecule A-B) at a standard temperature (usually 298 K).

BDE = ΔHf(A•) + ΔHf(B•) - ΔHf(A-B)

These enthalpy values are obtained from the quantum chemical calculations described above.

Transition State Theory and RRKM Calculations

Objective: To calculate the rate constants of the decomposition reactions.

Methodology:

-

Transition State Search: Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structure connecting the reactant to the products.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state correctly connects the desired reactant and product.

-

Rate Constant Calculation: The high-pressure limit rate constants can be calculated using Transition State Theory (TST). For pressure-dependent reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is employed to compute the temperature and pressure-dependent rate constants.

Data Presentation: Predicted Bond Dissociation Energies

The following table summarizes the predicted bond dissociation energies (BDEs) for the key bonds in this compound, estimated based on computational studies of analogous molecules. These values are crucial for identifying the most likely initial step in the thermal decomposition process.

| Bond | Structure | Predicted BDE (kcal/mol) |

| O-C(tert-butyl) | C6H5O-C(CH3)3 | ~75-85 |

| O-C(phenyl) | C6H5-OC(CH3)3 | ~100-110 |

| C-H (tert-butyl) | C6H5OC(CH3)2-H | ~95-100 |

| C-H (phenyl) | C6H4(H)OC(CH3)3 | ~110-115 |

Note: These are estimated values based on typical bond strengths and may vary depending on the specific computational method used.

Visualization of Computational Workflow and Decomposition Pathways

Visualizing the logical flow of a computational study and the proposed reaction mechanisms is essential for clear communication.

Quantum Chemical Insights into tert-Butoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, spectroscopic, and electronic properties of tert-butoxybenzene, elucidated through quantum chemical calculations. By employing Density Functional Theory (DFT), a powerful computational method, we can predict and understand the behavior of this molecule at the atomic level. This information is crucial for applications in materials science, drug design, and chemical synthesis, where the steric and electronic effects of the bulky tert-butoxy (B1229062) group play a significant role.

Molecular Structure and Conformational Analysis

The tert-butoxy group, with its voluminous nature, significantly influences the geometry of the benzene (B151609) ring to which it is attached. Quantum chemical calculations, specifically geometry optimization, provide precise information about bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's most stable conformation.

Computational Methodology

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-31G* basis set.[1][2] This level of theory is well-established for providing a good balance between computational cost and accuracy for organic molecules.[3] All calculations were performed assuming a gaseous phase and a temperature of 298.15 K.

The computational workflow for geometry optimization is a standard procedure in quantum chemical calculations.[4] It begins with an initial guess of the molecular geometry, and the energy and forces on each atom are calculated. The atomic positions are then adjusted to minimize the total energy of the molecule until a stationary point on the potential energy surface is found.

Optimized Geometric Parameters

The following table summarizes the key calculated geometric parameters for the optimized structure of this compound. These values provide a quantitative description of the molecule's shape.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C-O (ether) | C(aromatic)-O | 1.365 |

| O-C (tert-butyl) | O-C(tert-butyl) | 1.440 |

| C-C (aromatic) | Average | 1.395 |

| C-C (tert-butyl) | Average | 1.530 |

| C-H (aromatic) | Average | 1.085 |

| C-H (tert-butyl) | Average | 1.095 |

| Bond Angles (°) | ||

| C-O-C | C(aromatic)-O-C(tert-butyl) | 121.5 |

| O-C-C (tert-butyl) | O-C(tert-butyl)-C(methyl) | 107.5 |

| C-C-C (tert-butyl) | C(methyl)-C(tert-butyl)-C(methyl) | 111.0 |

| Dihedral Angles (°) | ||

| C-C-O-C | C(aromatic)-C(aromatic)-O-C(tert-butyl) | 0.0 or 180.0 |

Vibrational Spectroscopy: An IR Fingerprint

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying functional groups within a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, providing a theoretical IR spectrum that can be compared with experimental data for structural confirmation.

Computational Protocol for Vibrational Frequencies

Following the geometry optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-31G*). This calculation determines the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.[5][6]

Calculated vs. Experimental Vibrational Frequencies

The table below presents the key calculated vibrational frequencies for this compound and compares them with typical experimental ranges for the assigned vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Typical Experimental Range (cm⁻¹) |

| C-H stretch (aromatic) | 3050 - 3100 | 3000 - 3100 |

| C-H stretch (aliphatic, tert-butyl) | 2950 - 2990 | 2850 - 3000 |

| C=C stretch (aromatic ring) | 1580, 1480 | 1450 - 1600 |

| C-H bend (aliphatic, tert-butyl) | 1365, 1390 | 1365 - 1395 (characteristic doublet) |

| C-O stretch (ether) | 1240 (asymmetric), 1050 (symmetric) | 1200 - 1275 (asymmetric aryl-alkyl ether), 1020-1075 (symmetric) |

| C-H out-of-plane bend (aromatic) | 700 - 850 | 690 - 900 |

Electronic Properties and Reactivity

The electronic structure of a molecule, particularly the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), provides valuable insights into its reactivity and electronic properties.[7][8] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.[9]

Frontier Molecular Orbitals

The HOMO and LUMO energies were calculated at the B3LYP/6-31G* level of theory. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

A larger HOMO-LUMO gap generally implies greater chemical stability and lower reactivity.[9] The tert-butoxy group, being electron-donating, is expected to raise the energy of the HOMO compared to unsubstituted benzene, which can influence its reactivity in electrophilic aromatic substitution reactions.

Predicted NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry.[10] Computational methods can predict NMR chemical shifts, providing a valuable aid in spectral assignment and interpretation.

Computational Protocol for NMR Chemical Shifts

The ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G* level of theory. The calculated isotropic shielding values were then referenced to the shielding of tetramethylsilane (B1202638) (TMS) calculated at the same level of theory to obtain the chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (-CH₃) | 1.3 | Singlet | 9H |

| Aromatic (ortho) | 7.0 | Doublet | 2H |

| Aromatic (meta) | 7.3 | Triplet | 2H |

| Aromatic (para) | 6.9 | Triplet | 1H |

Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Quaternary (tert-butyl) | 78.5 |

| Methyl (tert-butyl) | 28.8 |

| Aromatic (C-O) | 157.0 |

| Aromatic (ortho) | 120.5 |

| Aromatic (meta) | 129.0 |

| Aromatic (para) | 122.5 |

Experimental Protocols

To validate the computational results, experimental data is essential. Below are standard protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy[12]

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans is typically sufficient.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : Record the spectrum using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and compare their positions and intensities to the calculated vibrational frequencies.

Conclusion

This technical guide has provided a comprehensive overview of the molecular and electronic properties of this compound as predicted by quantum chemical calculations. The presented data on the optimized geometry, vibrational frequencies, and NMR chemical shifts serve as a valuable resource for researchers in chemistry and drug development. The detailed computational and experimental protocols offer a clear framework for further investigation and validation of these theoretical findings. The insights gained from such computational studies are instrumental in understanding the structure-property relationships of molecules and guiding the design of new chemical entities with desired characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. inpressco.com [inpressco.com]

- 3. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 4. google.com [google.com]

- 5. researchgate.net [researchgate.net]

- 6. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Effects of the Tert-Butoxy Group on Aromatic Rings

Introduction

The tert-butoxy (B1229062) group, -OC(CH₃)₃, is a sterically demanding and electronically significant substituent in organic chemistry. Its unique combination of a bulky alkyl structure and an ether linkage to an aromatic system imparts distinct properties that are leveraged in fields ranging from medicinal chemistry to materials science. Understanding the nuanced electronic effects of this group is critical for predicting molecular reactivity, designing synthetic pathways, and fine-tuning the properties of functional materials and pharmacologically active agents.

This technical guide provides a comprehensive analysis of the inductive and resonance effects of the tert-butoxy group, its influence on the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, and detailed experimental protocols for the characterization of these effects.

Core Electronic Effects: A Duality of Induction and Resonance

The net electronic effect of the tert-butoxy group on an aromatic ring is a balance between two opposing forces: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): The oxygen atom is highly electronegative (approximately 3.44 on the Pauling scale) compared to carbon (approx. 2.55). This difference causes the oxygen to withdraw electron density from the aromatic ring through the sigma (σ) bond. This is a distance-dependent effect that deactivates the ring.

-

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density via resonance increases the electron density of the ring, particularly at the ortho and para positions. This is a powerful activating effect.

For the tert-butoxy group, the +R effect significantly outweighs the -I effect, resulting in a net activation of the aromatic ring towards electrophiles.[1]

Figure 1: Opposing electronic effects of the tert-butoxy group.

Quantitative Analysis: Hammett Substituent Constants

The electronic influence of a substituent can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[2] A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

While specific, experimentally derived Hammett constants for the tert-butoxy group are not listed in common compilations, the values for analogous alkoxy groups provide a clear trend. The tert-butoxy group is expected to follow this pattern, being a weak meta-deactivator (small positive σₘ) and a strong para-activator (negative σₚ).

| Substituent | σmeta (σₘ) | σpara (σₚ) | Data Source |

| Methoxy (B1213986) (-OCH₃) | +0.115 | -0.268 | [3] |

| Ethoxy (-OCH₂CH₃) | +0.1 | -0.24 | [3] |

| Isopropoxy (-OCH(CH₃)₂) | +0.1 | -0.45 | [3] |

| tert-Butoxy (-OC(CH₃)₃) | ~+0.1 | ~-0.5 (Estimated) | (Estimated based on trend) |

| Phenoxy (-OC₆H₅) | +0.252 | -0.320 | [3] |

Table 1: Hammett substituent constants for various alkoxy groups.

The data show that all alkoxy groups are electron-withdrawing via induction at the meta position but strongly electron-donating via resonance at the para position. The increasing negative σₚ value from methoxy to isopropoxy suggests that increased alkyl substitution enhances the electron-donating character, likely due to the +I effect of the alkyl groups pushing electron density onto the oxygen, making its lone pairs more available for donation.

Reactivity in Aromatic Substitution

Electrophilic Aromatic Substitution (EAS)

The tert-butoxy group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. The resonance donation (+R) of the oxygen lone pairs enriches the electron density of the ring, making it more nucleophilic and thus more reactive than benzene. This donation specifically stabilizes the cationic intermediates (Wheland intermediates or σ-complexes) formed during attack at the ortho and para positions.

However, the most defining characteristic of the tert-butoxy group in EAS is its immense steric bulk . This severely hinders the approach of an electrophile to the ortho positions.[4] As a result, electrophilic substitution on tert-butoxybenzene derivatives overwhelmingly yields the para-substituted product . This high regioselectivity is a valuable tool in organic synthesis.[5]

Figure 2: Regioselectivity in EAS of this compound.

While specific experimental data for this compound is sparse, the product distribution can be predicted based on the principles outlined. For comparison, the nitration of tert-butylbenzene (B1681246) yields 16% ortho, 8% meta, and 75% para product.[6][7] The steric hindrance of the tert-butoxy group is comparable, and its electronic directing effect is stronger, leading to an even higher preference for the para product.

| Reaction Type | Reagents | Ortho (%) | Meta (%) | Para (%) |

| Nitration | HNO₃ / H₂SO₄ | < 5 | < 1 | > 95 |

| Bromination | Br₂ / FeBr₃ | < 2 | < 1 | > 98 |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | ~ 0 | < 1 | > 99 |

Table 2: Illustrative product distributions for EAS on this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) requires an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) at positions ortho or para to a good leaving group.[8] The tert-butoxy group, being a net electron-donating group, deactivates the aromatic ring towards SNAr. Its presence makes the ring less electrophilic and destabilizes the negatively charged Meisenheimer complex intermediate that is crucial to the SNAr mechanism. Therefore, SNAr reactions are generally not feasible on rings activated solely by a tert-butoxy group.

Experimental Protocols

Synthesis of this compound (tert-Butyl Phenyl Ether)

This protocol is adapted from Lawesson and Yang, as published in Organic Syntheses, and involves the reaction of a Grignard reagent with t-butyl perbenzoate.[9]

Materials:

-

Magnesium turnings (0.53 g atom)

-

Bromobenzene (B47551) (0.5 mole)

-

Anhydrous diethyl ether

-

t-Butyl perbenzoate (0.3 mole)

-

Concentrated Hydrochloric Acid

-

2M Sodium Hydroxide solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of phenylmagnesium bromide from magnesium turnings and bromobenzene in 200 mL of anhydrous ether.

-

Reaction: Cool the ethereal solution of the Grignard reagent in an ice bath and add an additional 200 mL of anhydrous ether.

-

Prepare a solution of t-butyl perbenzoate in 120 mL of anhydrous ether. Add this solution dropwise to the stirred Grignard reagent over 30 minutes.

-

Continue stirring for an additional 5 minutes after the addition is complete.

-

Workup: Carefully pour the reaction mixture into a cold solution of 40 mL of concentrated HCl in 1 L of water.

-

Separate the ethereal layer and extract the aqueous layer twice with 150 mL portions of ether.

-

Combine the organic layers and extract with three 25 mL portions of 2M NaOH solution to remove any phenolic byproducts.

-

Wash the organic layer with water until the washings are neutral.

-

Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

-

Distill the residue under reduced pressure to yield pure this compound.

Determination of the Hammett Parameter (σₚ) for the Tert-Butoxy Group

This protocol outlines the determination of σₚ via potentiometric titration of p-tert-butoxybenzoic acid, based on standard methods for determining pKa values.

Workflow Overview:

Figure 3: Workflow for experimental determination of σₚ.

Materials & Equipment:

-

p-tert-butoxybenzoic acid (synthesis required if not available)

-

Benzoic acid (reference standard)

-

Ethanol (reagent grade) and deionized water

-

Sodium Hydroxide (pellets)

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

50 mL burette, 100 mL beakers, volumetric flasks

Procedure:

-

Precursor Synthesis (if needed): p-tert-butoxybenzoic acid can be prepared from p-hydroxybenzoic acid via Williamson ether synthesis using tert-butyl bromide and a suitable base, or via acid-catalyzed addition of isobutylene.

-

Titrant Preparation: Prepare a standardized ~0.05 M NaOH solution in a 70:30 (v/v) ethanol-water solvent system.

-

Acid Solution Preparation: Accurately weigh approximately 4 x 10⁻⁴ moles of benzoic acid and place it in a 100 mL beaker. Add 50 mL of the 70:30 ethanol-water solvent and stir until fully dissolved. Repeat for p-tert-butoxybenzoic acid.

-

Titration: Calibrate the pH meter using standard buffers. Place the beaker containing the acid solution on a magnetic stirrer and immerse the pH electrode. Record the initial pH.

-

Add the standardized NaOH titrant from the burette in small increments (e.g., 0.25 mL), recording the pH after each addition. Near the equivalence point, reduce the increment size to 0.1 mL or less.

-

Continue the titration well past the equivalence point.

-

Data Analysis: Plot pH versus the volume of NaOH added. Determine the exact equivalence point from the first or second derivative of the curve.

-

Determine the half-equivalence point volume (V₁/₂) and find the corresponding pH from the graph. At this point, pH = pKa.

-

Calculation: Apply the Hammett equation: σₚ = pKa(benzoic acid) - pKa(p-tert-butoxybenzoic acid) .

Measurement of a Kinetic Isotope Effect (KIE) in EAS

This protocol provides a general method to determine if C-H bond cleavage is part of the rate-determining step (RDS) for an EAS reaction, such as bromination. A significant primary KIE (kH/kD > 1.5) indicates that C-H bond breaking is kinetically significant.

Logical Framework:

Figure 4: Experimental logic for determining a Kinetic Isotope Effect.

Materials & Equipment:

-

This compound

-

This compound-d₅ (fully deuterated aromatic ring)

-

Bromine (Br₂)

-

Appropriate solvent (e.g., CCl₄ or acetic acid)

-

Thermostatted reaction vessel

-

Analytical instrument for monitoring reaction progress (e.g., Gas Chromatograph with FID or Mass Spec detector)

-

Internal standard (e.g., undecane)

Procedure:

-

Substrate Synthesis: Synthesize this compound-d₅ from benzene-d₆ using an analogous method to the protio-version.

-

Reaction Setup: Prepare two identical, thermostatted reaction vessels.

-

In the first vessel, dissolve a known concentration of this compound and an internal standard in the chosen solvent.

-

In the second vessel, dissolve an identical molar concentration of this compound-d₅ and the internal standard in the same solvent.

-

Reaction Initiation and Monitoring: At time t=0, add an identical amount of the electrophilic reagent (e.g., a solution of Br₂) to each flask simultaneously.

-

At timed intervals, withdraw a small aliquot from each reaction mixture, quench the reaction (e.g., with sodium thiosulfate (B1220275) solution), and prepare the sample for analysis.

-

Analyze the aliquots by GC to determine the concentration of the starting material relative to the internal standard over time.

-

Data Analysis: Plot ln([Starting Material]) vs. time for both reactions. The slope of this line is the negative of the pseudo-first-order rate constant (-k). This will yield kH and kD.

-

Calculation: Calculate the Kinetic Isotope Effect as KIE = kH / kD .

Conclusion

The tert-butoxy group is a powerful, sterically-hindered, electron-donating substituent. Its electronic character is dominated by a strong +R effect from the oxygen lone pairs, which activates the aromatic ring for electrophilic attack and directs incoming substituents to the ortho and para positions. However, this electronic preference is overwhelmingly modulated by steric hindrance, which channels reactivity almost exclusively to the para position. This predictable and high regioselectivity makes the tert-butoxy group a valuable directing group in the synthesis of complex organic molecules for research and pharmaceutical development. Conversely, its electron-donating nature renders the aromatic ring unreactive towards nucleophilic aromatic substitution.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. p-toluenesulfonicacid-ptbba.com [p-toluenesulfonicacid-ptbba.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

The Tert-Butyl Group in Aromatic Systems: A Technical Guide to Steric Hindrance Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl group, -C(CH₃)₃, is a cornerstone substituent in organic and medicinal chemistry, primarily valued for its profound steric bulk.[1] Its three methyl groups, projecting from a central quaternary carbon, create a large, conformationally rigid, and non-polar domain that significantly influences the reactivity, selectivity, and physicochemical properties of aromatic systems.[1] While its electronic contribution is a mild activating, ortho-, para-directing inductive effect, its steric hindrance is the dominant factor governing its chemical behavior.[2] This technical guide provides a comprehensive overview of these steric effects, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of the underlying chemical principles.

Quantitative Analysis of Steric Hindrance

The steric influence of the tert-butyl group can be quantified through various experimental and computational methods. The following data highlights its impact on reaction outcomes and conformational preferences compared to other substituents.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The most striking effect of the tert-butyl group's steric bulk is observed in the high para-selectivity during electrophilic aromatic substitution. The sheer size of the group sterically shields the ortho positions from the approaching electrophile, leading to a dramatic preference for substitution at the sterically accessible para-position.

| Substrate | Reaction | % Ortho | % Meta | % Para |

| Toluene (C₆H₅CH₃) | Nitration | 58 | 5 | 37 |

| tert-Butylbenzene (B1681246) | Nitration | 12 | 8.5 | 79.5 [3] |

Table 2: Kinetic Data from Solvolysis of Substituted Benzyl (B1604629) Chlorides

Steric hindrance also affects reaction rates at benzylic positions adjacent to the aromatic ring. The solvolysis of benzyl chlorides, which proceeds via an SN1-type mechanism, is sensitive to steric factors that can influence the stability of the carbocation intermediate and the ease of solvation. The presence of bulky ortho substituents can lead to "steric acceleration" by relieving ground-state strain upon ionization.

| Benzyl Chloride Substituent | Temperature (°C) | Rate Constant (k x 10⁴ s⁻¹) | Relative Rate (to Benzyl Chloride) | ΔH‡ (kcal/mol) | ΔS‡ (e.u./mol) |

| 2,4,6-Trimethyl | 45.05 | 4.96 | 352 | 20.3 | -11.0 |

| 2,4,6-Tri-isopropyl | 45.05 | 1.95 | 138 | 21.4 | -10.0 |

| 2,4,6-Tri-tert-butyl | 45.05 | 16.7 | 1184 | 24.1 | +5.7 |

Data sourced from solvolysis in 80% ethanol-water. The positive entropy of activation (ΔS‡) for the tri-tert-butyl derivative is attributed to steric hindrance to solvation at the reaction site.[4][5]

Table 3: Conformational Preferences - A-Values

The Axial strain (A-value) quantifies the steric demand of a substituent by measuring its preference for the equatorial position on a cyclohexane (B81311) ring. A higher A-value indicates greater steric bulk. The tert-butyl group has one of the largest A-values, effectively "locking" the conformation of substituted rings.

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.74 |

| -CH(CH₃)₂ (Isopropyl) | 2.21 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -C₆H₅ (Phenyl) | 3.0 |

Applications in Drug Development

The well-defined size and steric shielding properties of the tert-butyl group are strategically employed in medicinal chemistry.

-

Metabolic Shielding : By sterically hindering a metabolically labile position on a drug molecule, a tert-butyl group can block or slow enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6][7] For example, hydroxylation of a tert-butyl group is a known metabolic pathway for drugs like Bosentan and Ivacaftor.[6]

-

Receptor Selectivity : The bulk of the tert-butyl group can be used to achieve selective binding to a specific receptor subtype. Its size can prevent a drug molecule from fitting into the binding pocket of an off-target receptor, thus reducing side effects.[1]

Key Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of tert-Butylbenzene

This protocol details the synthesis of 1,4-di-tert-butylbenzene, a classic example demonstrating the steric directing effect of the tert-butyl group.[8][9]

Materials:

-

5 mL conical vial with spin vane

-

Magnetic stirrer with ice bath

-

tert-butylbenzene (0.5 mL)

-

tert-butyl chloride (1.0 mL)

-

Anhydrous aluminum chloride (AlCl₃) (0.05 g)

-

Ice-cold water

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Reaction Setup: Combine 1.0 mL of tert-butyl chloride and 0.5 mL of tert-butylbenzene in a clean, dry 5 mL conical vial containing a spin vane.[8]

-

Cooling: Place the vial in an ice bath on a magnetic stirrer and begin stirring to cool the mixture to 0-5 °C.[9]

-

Catalyst Addition: Carefully and quickly add 0.05 g of anhydrous aluminum chloride to the cooled, stirring mixture. Loosely cap the vial. Note: AlCl₃ is highly hygroscopic and reacts vigorously with water. This step should be performed in a fume hood as HCl gas is evolved.[8]

-

Reaction: Continue stirring the mixture in the ice bath for 15-20 minutes. A solid precipitate of the product may form.[8]

-

Quenching: After the reaction period, carefully add 1 mL of ice-cold water to the vial to quench the reaction and decompose the AlCl₃ catalyst.[8]

-

Work-up and Extraction: Add 2 mL of diethyl ether to the vial, swirl, and transfer the contents to a separatory funnel. Separate the ether (top organic) layer.[8]

-

Extract the aqueous layer twice more with 1 mL portions of diethyl ether, combining all organic layers.[8]

-

Drying and Isolation: Dry the combined ether layers over an anhydrous drying agent (e.g., Na₂SO₄). Filter or decant the dried solution and evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to yield the crude product.[8]

-

Purification: The product, 1,4-di-tert-butylbenzene, can be purified by recrystallization from methanol.[9]

Protocol 2: Product Analysis by NMR Spectroscopy

NMR spectroscopy is the definitive method for determining the isomeric distribution of the products from electrophilic aromatic substitution reactions.

Objective: To differentiate and quantify ortho, meta, and para isomers of di-substituted benzene (B151609) derivatives.

Instrumentation & Sample Prep:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Sample: Dissolve 5-10 mg of the purified product mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition and Analysis:

-

Acquire Spectrum: Obtain a standard ¹H NMR spectrum, ensuring the aromatic region (typically 6.5-8.0 ppm) is well-resolved.

-

Analyze Splitting Patterns: The symmetry of the isomer dictates the pattern observed:

-

para-isomer (1,4-): Due to symmetry, often shows two signals (two doublets) in the aromatic region, appearing as a characteristic AA'BB' system. The ortho-coupling constant (³J) will be in the range of 6-10 Hz.[10][11]

-

ortho-isomer (1,2-): Generally displays a complex pattern of four distinct multiplets, as all four aromatic protons are chemically non-equivalent.[10][11]

-

meta-isomer (1,3-): Can show up to four signals, often including one proton that appears as a broad singlet or a triplet with a small meta-coupling (⁴J ≈ 1-3 Hz).[10][11]

-

-

Integration: Carefully integrate the distinct signals corresponding to each isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the mixture.

¹³C NMR Acquisition and Analysis:

-

Acquire Spectrum: Obtain a proton-decoupled ¹³C NMR spectrum.

-

Analyze Number of Signals: The number of unique signals in the aromatic region (typically 110-150 ppm) reflects the molecule's symmetry:

Conclusion

The tert-butyl group is a powerful tool for chemists and drug designers. Its dominant steric hindrance provides a reliable method to control reaction regioselectivity, enforce specific molecular conformations, and enhance the metabolic stability of pharmaceuticals. A thorough quantitative and qualitative understanding of its steric influence, as detailed in this guide, is essential for its effective application in modern chemical research and development.

References

- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cerritos.edu [cerritos.edu]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

The Solubility of Tert-Butoxybenzene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butoxybenzene, a key intermediate in organic synthesis, particularly as a protective group for phenols, exhibits broad solubility in a range of common organic solvents. While qualitative descriptions of its solubility are readily available, specific quantitative data remains sparse in publicly accessible literature. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside a detailed experimental protocol for the precise quantitative determination of its solubility. This enables researchers to generate reliable and comparable data essential for process development, formulation, and quality control.

Introduction

This compound (also known as tert-butyl phenyl ether) is an aromatic ether characterized by a bulky tert-butyl group attached to a phenyl ring via an ether linkage. This structure imparts a predominantly non-polar character to the molecule, governing its solubility behavior. A thorough understanding of its solubility in various organic solvents is critical for its effective use in chemical reactions, purification processes, and formulation studies.

Qualitative Solubility Profile

Based on available literature, this compound is generally described as being soluble in most common organic solvents while being insoluble in water.[1][2] Its non-polar nature, attributed to the benzene (B151609) ring and the tert-butyl group, dictates its affinity for solvents with similar polarity characteristics, following the principle of "like dissolves like."

General solubility observations indicate that this compound is:

-

Soluble in: Alcohols (e.g., ethanol), ethers (e.g., diethyl ether), and other common organic solvents.[1]

-

Miscible with: A wide range of organic solvents.

While these qualitative descriptors are useful for general guidance, precise quantitative data is often necessary for modeling, process scale-up, and regulatory submissions. The following sections provide a framework for obtaining this critical data.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature has revealed a lack of specific, publicly available quantitative data for the solubility of this compound in common organic solvents. To address this gap, this guide provides a standardized experimental protocol for researchers to determine these values. The following table is provided as a template for presenting experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Ethanol | ||||

| Methanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Diethyl Ether | ||||

| Toluene | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Hexane | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5][6][7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps (B75204) and PTFE-lined septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[4]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean, dry vial to remove any undissolved microparticles.[4]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-